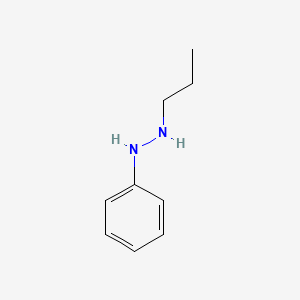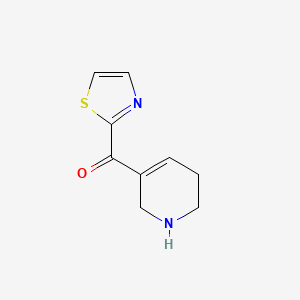
1-Phenyl-2-propylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-propylhydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative characterized by the presence of a phenyl group attached to a propylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-propylhydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with propyl halides under basic conditions. The reaction typically proceeds as follows:
- Phenylhydrazine is reacted with a propyl halide (e.g., propyl bromide) in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-propylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
- Oxidation of this compound can yield azines or other oxidized derivatives.
- Reduction can produce primary or secondary amines.
- Substitution reactions result in various substituted hydrazine derivatives.
Applications De Recherche Scientifique
1-Phenyl-2-propylhydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological targets.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-propylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-propylhydrazine can be compared with other hydrazine derivatives, such as:
Phenylhydrazine: Lacks the propyl group and has different reactivity and applications.
1-Phenyl-2-propanone: A ketone derivative with distinct chemical properties and uses.
Phenylacetone: Another related compound with different functional groups and applications.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-phenyl-2-propylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
Clé InChI |
IJMARSXMLSCBJU-UHFFFAOYSA-N |
SMILES canonique |
CCCNNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)










![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)

